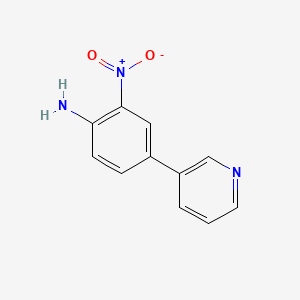
4-(Pyridin-3-yl)-2-nitroaniline
Cat. No. B3048404
Key on ui cas rn:
167959-19-5
M. Wt: 215.21 g/mol
InChI Key: HUWQSHAKHTVWEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
USRE040245E1
Procedure details


To a solution of 4-bromo-2-nitroaniline (217 mg, 1 mmol) in DMF (6 mL) was added 3-pyridine boronic acid (148 mg, 1.2 mmol), potassium phosphate (276 mg, 1.3 mmol), and dichloro(diphenylphosphinoferrocene)palladium (75 mg, 0.1 mmol).


Name
potassium phosphate
Quantity
276 mg
Type
reactant
Reaction Step One

[Compound]
Name
dichloro(diphenylphosphinoferrocene)palladium
Quantity
75 mg
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[N:12]1[CH:17]=[CH:16][CH:15]=[C:14](B(O)O)[CH:13]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>CN(C=O)C>[N:12]1[CH:17]=[CH:16][CH:15]=[C:14]([C:2]2[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=2)[CH:13]=1 |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
217 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(N)C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
148 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC(=CC=C1)B(O)O
|
|
Name
|
potassium phosphate
|
|
Quantity
|
276 mg
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
[Compound]
|
Name
|
dichloro(diphenylphosphinoferrocene)palladium
|
|
Quantity
|
75 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1=CC(=CC=C1)C1=CC(=C(N)C=C1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
